(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine
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Overview
Description
(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine is a chiral compound with a unique stereochemistry It is characterized by the presence of a fluorine atom and a methoxy group attached to a cyclohexane ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives .
Scientific Research Applications
(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4R)-4-Methyl-1,2-cyclohexanediol
- (1R,2S,4r)-1,2,4-Trimethylcyclopentane
- (1R,2S,4R,8S,9S,12R)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
Uniqueness
What sets (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine apart from similar compounds is its specific stereochemistry and the presence of both a fluorine atom and a methoxy group
Properties
Molecular Formula |
C7H14FNO |
---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
(1R,2S,4R)-2-fluoro-4-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3/t5-,6+,7-/m1/s1 |
InChI Key |
IAGFHNLNIBZIBW-DSYKOEDSSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H]([C@H](C1)F)N |
Canonical SMILES |
COC1CCC(C(C1)F)N |
Origin of Product |
United States |
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